molecular formula C7H9IN2O B7988813 1-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone CAS No. 749927-85-3

1-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Cat. No.: B7988813
CAS No.: 749927-85-3
M. Wt: 264.06 g/mol
InChI Key: CGFUBILWMLNFTH-UHFFFAOYSA-N
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Description

1-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone (CAS 749927-85-3) is a pyrazole-based compound with the molecular formula C₇H₉IN₂O and a molar mass of 264.06 g/mol. Key physicochemical properties include a predicted density of 1.82 g/cm³, boiling point of 320°C, and pKa of -0.43, indicative of weak acidity .

Properties

IUPAC Name

1-(4-iodo-3,5-dimethylpyrazol-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O/c1-4-7(8)5(2)10(9-4)6(3)11/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFUBILWMLNFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703686
Record name 1-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749927-85-3
Record name 1-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749927-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Aromatic Iodination

Electrophilic substitution at the 4-position of 3,5-dimethylpyrazole employs iodine (I₂) with hydrogen peroxide (H₂O₂) as an oxidant, adapted from the synthesis of 1-methyl-4-iodopyrazole.

Reaction Conditions

ParameterOptimal Value
Substrate3,5-Dimethylpyrazole
I₂ Equiv.1.3
H₂O₂ Concentration35–50% (w/w)
Temperature70–100°C
Reaction Time3–5 h
Yield58–62% (estimated)

The reaction mechanism involves in situ generation of hypoiodous acid (HOI), which acts as the electrophile. Steric hindrance from the 3,5-dimethyl groups directs iodination to the less hindered 4-position. Post-reaction neutralization with NaOH (10–30% w/w) precipitates the product as light yellow crystals.

Alternative Iodination Methods

Copper(I) iodide-mediated cyclization of α,β-alkynic hydrazones provides an alternative route to 4-iodopyrazoles. For example, treatment of hydrazones derived from propargyl aldehydes with I₂/NaHCO₃ yields 4-iodo-3,5-dimethylpyrazole in 85% yield. While effective, this method requires multi-step precursor synthesis, limiting scalability.

N-Acetylation of 4-Iodo-3,5-dimethyl-1H-pyrazole

Alkylation with Acetyl Chloride

N-acetylation of 4-iodo-3,5-dimethyl-1H-pyrazole follows a base-mediated nucleophilic substitution, analogous to the methylation of 4-iodo-3,5-dimethylpyrazole.

Reaction Conditions

ParameterOptimal Value
BaseSodium hydride (NaH)
SolventTetrahydrofuran (THF)
Acetylating AgentAcetyl chloride
Temperature20°C (room temp.)
Reaction Time12 h
Yield92–95% (estimated)

Deprotonation of the pyrazole’s 1-nitrogen with NaH generates a nucleophilic species, which reacts with acetyl chloride to form the ethanone derivative. The reaction proceeds under inert atmosphere to prevent hydrolysis of NaH.

Regioselectivity and Byproduct Mitigation

Competitive acetylation at the 2-nitrogen is suppressed due to steric shielding by the 3,5-dimethyl groups. Nonetheless, trace amounts of N2-acetyl byproducts (<5%) are removed via recrystallization from ethanol/water mixtures.

One-Pot Synthesis via Electrophilic Cyclization

Synthesis of α,β-Alkynic Hydrazones

Propargyl aldehydes bearing methyl substituents react with hydrazines to form α,β-alkynic hydrazones. For example, 3,5-dimethylpropargyl aldehyde and methylhydrazine yield a hydrazone precursor in 78% yield.

Iodocyclization and Simultaneous Acetylation

Treatment of the hydrazone with I₂ (2 equiv.) and acetic anhydride in THF at 60°C induces cyclization and acetylation in one pot, yielding the target compound in 68% yield. This method bypasses isolation of intermediates but requires precise stoichiometry to avoid over-iodination.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

MethodYield (%)Purity (%)Scalability
Iodination + Acetylation58–6295–97High
Cyclization6890–92Moderate
One-Pot65–6888–90Low

Route 1 (iodination followed by acetylation) remains the most robust for industrial-scale synthesis, offering reproducible yields and straightforward purification. Cyclization methods, while innovative, are hindered by precursor complexity.

Challenges and Optimization Strategies

Iodination Efficiency

Excess I₂ (1.5 equiv.) and prolonged reaction times (>5 h) improve conversion but risk di-iodination byproducts. HPLC monitoring is critical to terminate reactions at >95% substrate consumption.

Acetylation Side Reactions

Competitive O-acetylation is mitigated by using anhydrous conditions and stoichiometric NaH. Post-reaction quenching with ice-cwater precipitates the product while hydrolyzing unreacted acetyl chloride .

Chemical Reactions Analysis

1-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

Major products formed from these reactions include substituted pyrazoles, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone has been investigated for its potential therapeutic properties:

  • Antitumor Activity: Studies have shown that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of iodine may enhance the biological activity of this compound by increasing lipophilicity and altering pharmacokinetics .
  • Anti-inflammatory Properties: Some research indicates that pyrazole compounds can modulate inflammatory pathways. The specific structure of this compound may provide a scaffold for developing new anti-inflammatory agents .

Agricultural Applications

The compound has potential uses in agriculture, particularly in the development of pesticides and herbicides:

  • Pesticidal Activity: Research suggests that compounds with pyrazole structures can act as effective pesticides. Their ability to interfere with biological processes in pests makes them suitable candidates for further development in agrochemicals .

Materials Science

In materials science, this compound can serve as a precursor for synthesizing novel materials:

  • Polymer Chemistry: The compound can be utilized in the synthesis of polymers with specific properties. Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing material performance .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated the synthesis of various pyrazole derivatives, including this compound. The derivatives were tested against several cancer cell lines, showing significant cytotoxicity. The presence of the iodine atom was linked to enhanced activity compared to non-halogenated analogs.

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing pyrazole-based compounds were tested for their effectiveness against common agricultural pests. Results indicated a notable reduction in pest populations when treated with these compounds, suggesting their viability as eco-friendly alternatives to traditional pesticides.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets:

These interactions can lead to various biological effects, including anti-inflammatory and anti-tumor activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Activities
1-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone C₇H₉IN₂O 264.06 4-iodo, 3,5-dimethyl Predicted weak acid (pKa = -0.43)
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(p-tolyl)ethanone C₁₄H₁₆N₂O 229.13 p-tolyl, 3,5-dimethyl NMR-confirmed structure; IR: 1685 cm⁻¹ (C=O)
1-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone C₁₃H₁₃BrN₂O 309.16 4-bromophenyl, 3,5-dimethyl DNA photocleaving agent under UV
1-(2-Naphthyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone oxime C₁₈H₁₈N₄O 306.36 2-naphthyl, oxime functional group Cytotoxic against A549 lung cancer cells
1-(4-Chlorophenyl)-2-(4-diazenyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanone C₁₆H₁₄ClN₅O 339.77 4-chlorophenyl, diazenyl Antimicrobial activity (MIC = 8 μg/mL)

Key Observations :

  • Substituent Effects : The iodine atom in the target compound enhances molecular weight and polarizability compared to bromine or chlorine analogs. This may influence pharmacokinetic properties like membrane permeability .
  • Functional Groups: Oxime derivatives (e.g., compound 3a in ) exhibit modified reactivity and bioactivity due to the addition of hydroxylamine-derived groups, unlike the parent ethanone .

Stability and Reactivity

  • Oxime ether derivatives () show enhanced stability under acidic conditions due to the oxime group, whereas the parent ethanone may undergo keto-enol tautomerism .

Biological Activity

1-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a heterocyclic compound characterized by a pyrazole ring with specific substitutions that confer unique biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in anti-inflammatory, anti-tumor, and antimicrobial therapies.

  • Molecular Formula: C7_7H9_9IN2_2O
  • Molecular Weight: 264.06 g/mol
  • CAS Number: 749927-85-3

Synthesis

The synthesis of this compound typically involves:

  • Preparation of 3,5-dimethyl-1H-pyrazole : This precursor is iodinated to introduce the iodine atom at the 4-position.
  • Iodination : Conducted using iodine and an oxidizing agent under acidic conditions.
  • Acylation : The iodinated pyrazole is acylated with ethanoyl chloride in the presence of a base like pyridine to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, blocking substrate access.
  • Signal Transduction Modulation : It may modulate key proteins involved in cellular signaling pathways, leading to various biological effects such as anti-inflammatory and anti-tumor activities .

Anti-inflammatory Activity

Research indicates that derivatives of pyrazoles, including this compound, exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can reduce carrageenan-induced edema in animal models, suggesting potential use in treating inflammatory conditions .

Antitumor Activity

In vitro studies have demonstrated that compounds similar to this compound possess antiproliferative effects against various cancer cell lines. For example, compounds with similar structural features have shown low GI50 values in prostate cancer cell lines, indicating their potential as lead compounds for cancer therapy .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research has indicated that certain pyrazole derivatives exhibit significant activity against bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructureBiological Activity
3,5-Dimethyl-4-bromo-1H-pyrazoleSimilar structure with bromineModerate anti-inflammatory effects
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanoneBromine instead of iodineLower reactivity and different pharmacological profile

The presence of iodine in this compound enhances its reactivity and potential biological interactions compared to its bromine analogs .

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrazole derivatives demonstrated that those containing iodine exhibited superior anti-inflammatory activity compared to their non-halogenated counterparts. The mechanism was linked to the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis.

Case Study 2: Anticancer Activity

In another research effort, a derivative similar to this compound was tested against human colon carcinoma cells (HCT116). The results indicated a GI50 value of approximately 2.30 μM, suggesting potent antiproliferative activity and making it a promising candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via regioselective acylation of pyrazole derivatives. A common approach involves reacting 3,5-dimethyl-1H-pyrazole with acetyl chloride under mild, solvent-free conditions using SiO₂-H₂SO₄ as a catalyst (yield: 79%, 100°C, 3 hours) . For iodinated analogs, halogenation at the pyrazole C4 position can be achieved via electrophilic substitution using iodine and oxidizing agents. Optimization includes controlling stoichiometry, temperature, and catalyst loading. NMR and IR spectroscopy (e.g., C=O stretch at ~1685 cm⁻¹, C=N at ~1603 cm⁻¹) are critical for monitoring reaction progress and purity .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for unambiguous structural confirmation . For routine analysis, combine ¹H/¹³C NMR (e.g., δ 5.86 ppm for pyrazole protons, δ 2.41 ppm for methyl groups) and HRMS (e.g., m/z 385.2023 for M+H⁺) . Note that mixtures may complicate NMR interpretation; in such cases, chromatographic separation (e.g., DCM extraction) or alternative techniques like X-ray powder diffraction are advised .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for complex mixtures involving this compound?

  • Methodological Answer : When NMR signals overlap (e.g., due to diastereomers or byproducts), employ advanced techniques:

  • DEPT-135 NMR to distinguish CH, CH₂, and CH₃ groups.
  • 2D NMR (COSY, HSQC) to correlate proton and carbon signals.
  • LC-MS for real-time monitoring of reaction intermediates .
    Computational tools (e.g., density functional theory for predicting chemical shifts) can supplement experimental data .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions or biological activity?

  • Methodological Answer : The C4-iodo group enhances electrophilicity, enabling Suzuki-Miyaura or Ullmann coupling reactions to install aryl/heteroaryl groups . For biological studies, compare iodinated analogs with bromo/nitro derivatives (e.g., DNA photocleavage assays under UV light at 1 µg/mL) . Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., I, NO₂) improve DNA interaction via intercalation or groove binding .

Q. What experimental designs are recommended for evaluating the compound’s antifungal or antimicrobial potential?

  • Methodological Answer :

  • Broth microdilution assays (e.g., MIC determination against Candida albicans or Staphylococcus aureus).
  • Time-kill kinetics to assess concentration-dependent activity .
  • Synergy studies with commercial antibiotics (e.g., ciprofloxacin) using checkerboard assays .
  • Docking simulations (e.g., AutoDock Vina) to predict binding to fungal CYP51 or bacterial DNA gyrase .

Key Research Challenges

  • Regioselectivity in halogenation : Competing substitution patterns may arise; use directing groups (e.g., methyl at C3/C5) to favor C4-iodination .
  • Biological assay variability : Control light exposure in DNA cleavage studies to avoid false positives .

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